2’-Deoxycytidine 5’-Monophosphate Hydrate
2’-Deoxycytidine 5’-Monophosphate Hydrate
dCMP, also known as deoxycytidylate, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleoside monophosphates. These are pyrimidine nucleotides with a monophosphate group linked to the ribose moiety lacking a hydroxyl group at position 2. dCMP is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, dCMP is primarily located in the mitochondria, nucleus, lysosome and cytoplasm. dCMP exists in all eukaryotes, ranging from yeast to humans. dCMP participates in a number of enzymatic reactions. In particular, dCMP can be converted into dCDP through the action of the enzyme UMP-CMP kinase 2, mitochondrial. In addition, dCMP can be converted into deoxycytidine; which is catalyzed by the enzyme cytosolic purine 5'-nucleotidase. In humans, dCMP is involved in the pyrimidine metabolism pathway. dCMP is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, dihydropyrimidinase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, and UMP synthase deficiency (orotic aciduria).
2'-deoxycytosine 5'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate having cytosine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate. It is a conjugate acid of a 2'-deoxycytosine 5'-monophosphate(2-). It is an enantiomer of a 2-deoxy-5-O-phosphono-beta-L-ribofuranosylcytosine.
Deoxycytidine (dihydrogen phosphate). A deoxycytosine nucleotide containing one phosphate group esterified to the deoxyribose moiety in the 2'-,3'- or 5- positions.
2'-deoxycytosine 5'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate having cytosine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate. It is a conjugate acid of a 2'-deoxycytosine 5'-monophosphate(2-). It is an enantiomer of a 2-deoxy-5-O-phosphono-beta-L-ribofuranosylcytosine.
Deoxycytidine (dihydrogen phosphate). A deoxycytosine nucleotide containing one phosphate group esterified to the deoxyribose moiety in the 2'-,3'- or 5- positions.
Brand Name:
Vulcanchem
CAS No.:
1032-65-1
VCID:
VC0127938
InChI:
InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1
SMILES:
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O
Molecular Formula:
C9H12N3O7P-2
Molecular Weight:
307.2 g/mol
2’-Deoxycytidine 5’-Monophosphate Hydrate
CAS No.: 1032-65-1
Reference Standards
VCID: VC0127938
Molecular Formula: C9H12N3O7P-2
Molecular Weight: 307.2 g/mol
CAS No. | 1032-65-1 |
---|---|
Product Name | 2’-Deoxycytidine 5’-Monophosphate Hydrate |
Molecular Formula | C9H12N3O7P-2 |
Molecular Weight | 307.2 g/mol |
IUPAC Name | [(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C9H14N3O7P/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17)/t5-,6+,8+/m0/s1 |
Standard InChIKey | NCMVOABPESMRCP-SHYZEUOFSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O |
SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O |
Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O |
Physical Description | Solid |
Description | dCMP, also known as deoxycytidylate, belongs to the class of organic compounds known as pyrimidine 2'-deoxyribonucleoside monophosphates. These are pyrimidine nucleotides with a monophosphate group linked to the ribose moiety lacking a hydroxyl group at position 2. dCMP is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, dCMP is primarily located in the mitochondria, nucleus, lysosome and cytoplasm. dCMP exists in all eukaryotes, ranging from yeast to humans. dCMP participates in a number of enzymatic reactions. In particular, dCMP can be converted into dCDP through the action of the enzyme UMP-CMP kinase 2, mitochondrial. In addition, dCMP can be converted into deoxycytidine; which is catalyzed by the enzyme cytosolic purine 5'-nucleotidase. In humans, dCMP is involved in the pyrimidine metabolism pathway. dCMP is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, dihydropyrimidinase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, and UMP synthase deficiency (orotic aciduria). 2'-deoxycytosine 5'-monophosphate is a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate having cytosine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a 2'-deoxycytidine phosphate and a pyrimidine 2'-deoxyribonucleoside 5'-monophosphate. It is a conjugate acid of a 2'-deoxycytosine 5'-monophosphate(2-). It is an enantiomer of a 2-deoxy-5-O-phosphono-beta-L-ribofuranosylcytosine. Deoxycytidine (dihydrogen phosphate). A deoxycytosine nucleotide containing one phosphate group esterified to the deoxyribose moiety in the 2'-,3'- or 5- positions. |
Synonyms | Acid, Deoxycytidylic Acids, Deoxycytidylic DCMP Deoxycytidine Monophosphate Deoxycytidylic Acid Deoxycytidylic Acids Monophosphate, Deoxycytidine |
PubChem Compound | 13945 |
Last Modified | Nov 11 2021 |
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